Product packaging for 2-Chloro-3-fluoro-5-nitropyridine(Cat. No.:CAS No. 1079179-12-6)

2-Chloro-3-fluoro-5-nitropyridine

Cat. No.: B1393277
CAS No.: 1079179-12-6
M. Wt: 176.53 g/mol
InChI Key: SHXURKRHCSAERA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Pyridine (B92270) Scaffolds in Organic Synthesis

Pyridine rings are a fundamental component in a vast array of organic molecules, valued for their presence in natural products like certain vitamins and alkaloids. nih.govmdpi.com In the realm of synthetic chemistry, pyridine and its derivatives are indispensable building blocks for creating new pharmaceuticals and functional materials. nih.govresearchgate.net The nitrogen atom within the pyridine ring imparts distinct electronic properties, influencing the molecule's reactivity and making it a versatile scaffold in drug design and catalysis. nih.govnih.gov The ability of the pyridine structure to be readily modified allows chemists to fine-tune the properties of the resulting molecules, leading to the development of a wide range of therapeutic agents. nih.govrsc.org

Contextual Role of Halogen and Nitro Functionalities in Pyridine Systems

The introduction of halogen and nitro groups onto a pyridine ring significantly alters its chemical behavior. Halogens, such as chlorine and fluorine, are electron-withdrawing groups that can influence the reactivity of the pyridine ring, making it more susceptible to certain types of chemical reactions. nih.gov The carbon-halogen bond serves as a versatile handle for further chemical transformations, enabling the construction of more complex molecular architectures. nih.gov

The nitro group is a strong electron-withdrawing group that further deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic substitution. This electronic effect is crucial for directing chemical reactions to specific positions on the ring. nih.gov The presence of both halogen and nitro functionalities on a pyridine scaffold creates a highly reactive and versatile intermediate for organic synthesis.

Scope and Academic Relevance of 2-Chloro-3-fluoro-5-nitropyridine

This compound is a specialized chemical compound that has garnered interest as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. innospk.com Its unique arrangement of chloro, fluoro, and nitro substituents on the pyridine ring provides multiple reactive sites that can be selectively targeted in chemical reactions. This allows for the precise construction of intricate molecular frameworks. The demand for such specialized intermediates is growing in line with the trend towards targeted drug development. innospk.com

Chemical and Physical Properties of this compound

This white crystalline powder possesses a distinct set of physical and chemical properties that are crucial for its application in synthesis. innospk.com

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C5H2ClFN2O2
Molecular Weight 176.53 g/mol nih.govsigmaaldrich.com
Melting Point 48.0 to 52.0 °C chemsrc.comalfachemch.com
Boiling Point 247.0 ± 35.0 °C at 760 mmHg innospk.com
Density 1.6 ± 0.1 g/cm³ innospk.com
Flash Point 103.2 ± 25.9 °C innospk.com

| CAS Number | 1079179-12-6 innospk.com |

Synthesis and Reactivity

The production of this compound is a multi-step process that begins with a pyridine precursor. innospk.com A common synthetic route involves the chlorination of 3-fluoro-5-nitropyridin-2-ol (B1531953). chemicalbook.com In a typical procedure, this starting material is treated with phosphorus pentachloride and phosphorus oxychloride at an elevated temperature. chemicalbook.com The reaction mixture is then carefully processed to isolate the desired product, which is often purified by column chromatography to achieve high purity. chemicalbook.com

The reactivity of this compound is dictated by the interplay of its functional groups. The chlorine atom at the 2-position and the fluorine atom at the 3-position are susceptible to nucleophilic substitution, allowing for the introduction of various other functional groups. The nitro group at the 5-position can be reduced to an amine, which opens up another avenue for chemical modification. innospk.com This versatility makes it a valuable building block for creating a diverse range of more complex molecules.

Applications in Research and Industry

The primary application of this compound is as a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs). innospk.com Its unique substitution pattern allows chemists to strategically build complex molecules with potential therapeutic properties. The ability to selectively react at different positions on the pyridine ring is a key advantage in the multi-step synthesis of modern drugs. innospk.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H2ClFN2O2 B1393277 2-Chloro-3-fluoro-5-nitropyridine CAS No. 1079179-12-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-3-fluoro-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClFN2O2/c6-5-4(7)1-3(2-8-5)9(10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHXURKRHCSAERA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00680689
Record name 2-Chloro-3-fluoro-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00680689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1079179-12-6
Record name 2-Chloro-3-fluoro-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00680689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-3-fluoro-5-nitropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for 2 Chloro 3 Fluoro 5 Nitropyridine

Established Synthetic Pathways

The construction of the 2-chloro-3-fluoro-5-nitropyridine molecule can be achieved through different sequences of nitration and halogenation reactions, starting from appropriately substituted pyridine (B92270) precursors.

Nitration of Pyridine Derivatives

A crucial step in the synthesis is the introduction of the nitro group at the 5-position of the pyridine ring. This is typically accomplished through electrophilic aromatic substitution on a suitable pyridine substrate.

The pyridine ring is inherently electron-deficient and thus deactivated towards electrophilic attack, making nitration challenging. researchgate.net Direct nitration of unsubstituted pyridine generally results in very low yields. researchgate.net Consequently, reactions are often performed under harsh conditions, and the substitution typically occurs at the 3-position (β-position). researchgate.netrsc.org

To achieve the desired regioselectivity for 5-nitro substitution on a 2,3-dihalogenated pyridine, the electronic properties of the existing halogen substituents play a critical role in directing the incoming nitro group. In the case of a precursor like 2-chloro-3-fluoropyridine, the combined directing effects of the halogens guide the nitration.

Alternative strategies to control selectivity in pyridine nitration include:

Aprotic Nitration : The use of nitrating agents like nitronium tetrafluoroborate (B81430) (NO₂BF₄) in aprotic solvents can be employed for the nitration of halopyridines. epa.gov

Directing Groups : The introduction of specific functional groups can direct nitration to a particular position. For instance, converting a pyridine to its N-oxide can activate the ring and direct nitration to the 4-position. nih.gov While not directly leading to the 5-nitro product, this illustrates the principle of using functional groups to control regiochemistry. Similarly, an N-sulfonyl group has been used as a directing group for the C3–H nitration of 2-aminopyridines. rsc.org

Nitration of Pyridone Precursors : Nitration can be carried out on a pyridone (hydroxypyridine) ring before the chlorination step. For example, 2-pyridone can be nitrated to give 3-nitro-2-pyridone, which can then be further functionalized. google.com

The choice of nitrating agent and reaction conditions is pivotal for a successful reaction. A common and effective method for the β-nitration of pyridines involves using nitric acid in the presence of trifluoroacetic anhydride. researchgate.netrsc.org This system allows for high yields in the preparation of various nitropyridines. researchgate.net

A patented method describes the nitration of 2-pyridone using a mixed solution of nitrosonitric acid and sulfuric acid, followed by treatment with ice and sodium hydroxide. google.com For the nitration of 2-hydroxy nicotinic acid, a precursor in a multi-step synthesis, nitration is performed to introduce the nitro group at the 5-position before subsequent chlorination and fluorination steps. google.com

Table 1: Nitration Reaction Conditions for Pyridine Derivatives

PrecursorNitrating Agent/SystemConditionsProductYieldReference
PyridinesNitric acid / Trifluoroacetic anhydrideChilled in an ice bath3-Nitropyridines10-83% researchgate.netrsc.org
2-PyridoneNitrosonitric acid / Sulfuric acid1-2 hours stirring3-Nitro-2-pyridoneNot specified google.com

Halogenation and Functional Group Interconversion Strategies

The introduction of the chlorine and fluorine atoms at the 2 and 3-positions is achieved through specific halogenation reactions or by converting other functional groups into the desired halogens.

Chlorination is often accomplished by converting a hydroxyl or oxo group at the 2-position of the pyridine ring into a chloro group. This is a common strategy in pyridine chemistry.

A direct and high-yielding synthesis of this compound involves the chlorination of 3-fluoro-5-nitropyridin-2-ol (B1531953). chemicalbook.com The reaction is performed using phosphorus pentachloride in phosphorus oxychloride as the chlorinating agent and solvent. chemicalbook.com A similar approach is used to synthesize 2-chloro-5-nitropyridine (B43025) from 2-hydroxy-5-nitropyridine (B147068). chemicalbook.com The reaction temperature for such chlorinations can range from 60 °C to over 100 °C. chemicalbook.comchemicalbook.com

Table 2: Chlorination of Hydroxypyridine Derivatives

PrecursorChlorinating AgentConditionsProductYieldReference
3-Fluoro-5-nitropyridin-2-olPhosphorus pentachloride / Phosphorus oxychloride60 °C, 10 hoursThis compound97% chemicalbook.com
2-Hydroxy-5-nitropyridinePhosphorus pentachloride / Phosphorus oxychloride100-105 °C, 5 hours2-Chloro-5-nitropyridine95.3% chemicalbook.com

Introducing a fluorine atom onto the pyridine ring can be more complex than chlorination. Common methods include nucleophilic aromatic substitution or diazotization-fluorination sequences like the Balz-Schiemann reaction. acs.org

One synthetic route to a key precursor, 2-chloro-3-fluoropyridine, involves a modified Balz-Schiemann reaction. google.com In this method, 2-chloro-3-aminopyridine is treated with tert-butyl nitrite (B80452) and copper(II) fluoride (B91410) in an organic solvent to yield 2-chloro-3-fluoropyridine. google.com This precursor would then undergo nitration to produce the final product.

Another powerful fluorination strategy is the displacement of a suitable leaving group, such as a nitro group, by a fluoride ion source (fluorodenitration). acs.org While traditional methods often require harsh conditions, milder conditions using reagents like tetrabutylammonium (B224687) fluoride (TBAF) have been developed for the synthesis of 2-fluoropyridines from 2-nitropyridines. acs.org In a different synthetic pathway, a 5-amino group, obtained from the reduction of a nitro group, can be converted into a diazonium salt and subsequently decomposed in the presence of a fluoride source like tetrafluoroboric acid to install the fluorine atom. google.com

Table 3: Fluorination Reaction Examples for Pyridine Derivatives

PrecursorReagentsReaction TypeProductYieldReference
2-Chloro-3-aminopyridinetert-Butyl nitrite, Copper(II) fluorideDiazotization/Fluorination2-Chloro-3-fluoropyridine>60% google.com
5-Amino-2-chloronicotinic acid hydrochlorideSodium nitrite, Tetrafluoroboric acidBalz-Schiemann Reaction2-Chloro-5-fluoronicotinic acidNot specified google.com
2-NitropyridinesTetrabutylammonium fluoride (TBAF)Fluorodenitration2-FluoropyridinesNot specified acs.org

Multi-Step Synthesis Approaches from Precursor Pyridinols

A significant pathway for the synthesis of this compound involves the use of precursor pyridinols, specifically hydroxypyridines. One documented method starts with 3-fluoro-5-nitropyridin-2-ol. chemicalbook.com The chlorination of the hydroxyl group at the 2-position is a critical step.

In a typical procedure, 3-fluoro-5-nitropyridin-2-ol is treated with phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅). chemicalbook.com The reaction mixture is heated to facilitate the conversion of the pyridinol to the desired 2-chloro derivative. chemicalbook.com Following the reaction, the product is isolated by pouring the mixture into ice water and extracting with an organic solvent like ethyl acetate (B1210297). chemicalbook.com Purification is then carried out, often using silica (B1680970) gel column chromatography, to yield pure this compound. chemicalbook.com A high yield of 97% has been reported for this specific conversion. chemicalbook.com

While the above example is specific to the fluoro-substituted compound, a more general and widely used multi-step synthesis in pyridine chemistry involves the chlorination of 2-hydroxy-5-nitropyridine. google.comgoogle.com This process typically involves reacting 2-hydroxy-5-nitropyridine with a chlorinating agent such as phosphorus oxychloride. google.comchemicalbook.com This highlights a common strategy where the hydroxyl group of a pyridinol is a precursor to the chloro substituent.

A patented high-yield method showcases a multi-step synthesis beginning with more fundamental reactants. google.com This process starts with a 2-halogenated acrylate (B77674), which undergoes condensation with nitromethane (B149229) and triethyl orthoformate, followed by a pyridine cyclization to produce 2-hydroxy-5-nitropyridine. google.com This intermediate is then chlorinated to give 2-chloro-5-nitropyridine. google.com This method is noted for its use of inexpensive and readily available starting materials. google.com

Starting MaterialKey ReagentsIntermediateFinal ProductReported YieldReference
3-fluoro-5-nitropyridin-2-olPhosphorus oxychloride, Phosphorus pentachloride-This compound97% chemicalbook.com
2-halogenated acrylateNitromethane, Triethyl orthoformate, Ammonia-ammonium salt mixture2-hydroxy-5-nitropyridine2-chloro-5-nitropyridineHigh google.com
2-hydroxy-5-nitropyridinePhosphorus oxychloride, Phosphorus pentachloride-2-chloro-5-nitropyridine95.3% chemicalbook.com
2-aminopyridine (B139424)Nitric acid-sulfuric acid, Sodium nitrite-hydrochloric acid, Phosphorus oxychloride/pentachloride2-amino-5-nitropyridine (B18323), 2-hydroxy-5-nitropyridine2-chloro-5-nitropyridine<50% (total) google.com

Advanced Synthetic Considerations

The synthesis of highly substituted pyridines like this compound requires careful control over reaction conditions to ensure the desired outcome. Key considerations include chemo- and regioselectivity, process optimization for research-scale synthesis, and adherence to environmental and safety protocols.

Chemo- and Regioselectivity in Synthesis

Achieving the correct arrangement of substituents on the pyridine ring is a significant challenge. The choice of synthetic route can greatly influence the chemo- and regioselectivity of the reactions.

For instance, synthesis pathways starting from 2-aminopyridine involve a nitration step that can produce a mixture of 2-amino-5-nitropyridine and 2-amino-3-nitropyridine, necessitating a separation step. google.com Similarly, the synthesis of 2-chloro-5-nitropyridine from 3-nitropyridine (B142982) using phosphorus oxychloride can result in the formation of 2-chloro-3-nitropyridine (B167233) as a significant byproduct, with a reported product to byproduct ratio of 27:73, indicating poor regioselectivity. google.com

A more selective approach involves the use of a pyridinol precursor. The synthesis starting from 2-hydroxy-5-nitropyridine allows for the specific chlorination of the 2-position, thus avoiding the formation of other chlorinated isomers. google.com The presence of the hydroxyl group at the 2-position directs the chlorination to that specific site. google.com This highlights the strategic importance of the precursor's structure in controlling the final arrangement of substituents.

Process Optimization for Research Scale Synthesis

Optimizing the synthesis of this compound on a research scale focuses on maximizing yield and purity while maintaining operational simplicity. This involves careful control of reaction parameters and efficient purification methods.

Key parameters that are often optimized include reaction temperature and duration. For the chlorination of 3-fluoro-5-nitropyridin-2-ol, the reaction is carried out at 60°C for 10 hours. chemicalbook.com In the synthesis of 2-chloro-5-nitropyridine from 2-hydroxy-5-nitropyridine, the reaction temperature is maintained at 100-105°C for 5 hours. chemicalbook.com A patented method specifies a chlorination reaction temperature between 60°C and 140°C. google.com

Purification techniques are also crucial for obtaining the compound with the required purity. Common methods include silica gel column chromatography and distillation under reduced pressure. chemicalbook.comgoogle.com The choice of eluent in column chromatography, such as 5% ethyl acetate in hexane, is critical for effective separation. chemicalbook.com High-performance liquid chromatography (HPLC) is often used to confirm the purity of the final product. google.com

Furthermore, the development of "one-pot" synthesis methods, where multiple reaction steps are carried out in the same vessel, can improve efficiency and reduce the need for isolation of intermediates. google.com A patented process for producing 2-chloro-5-nitropyridine from a 2-halogenated acrylate utilizes a one-pot method for the initial condensation and cyclization steps. google.com

Environmental and Safety Aspects in Synthesis

The synthesis of this compound involves the use of hazardous materials and the generation of chemical waste, necessitating strict environmental and safety protocols.

Chemical Hazards: The target compound itself is classified as harmful if swallowed, causes skin irritation, and serious eye irritation, and may cause respiratory irritation. jubilantingrevia.comnih.govsigmaaldrich.com The reagents used in its synthesis also pose significant risks. Phosphorus oxychloride and phosphorus pentachloride are corrosive and react violently with water. chemicalbook.comchemicalbook.com

Safety Precautions: Appropriate personal protective equipment (PPE), including gloves, clothing, and eye/face protection, must be worn when handling these chemicals. jubilantingrevia.com The synthesis should be conducted in a well-ventilated area or a fume hood to avoid inhalation of vapors and dust. jubilantingrevia.com It is also important to avoid all possible sources of ignition and to ground containers when dispensing the product. jubilantingrevia.com In case of a spill, the area should be evacuated, and the spill should be cleaned up immediately, preventing it from entering drains or watercourses. jubilantingrevia.com

Environmental Considerations: The synthesis can generate significant chemical waste. For example, traditional nitration reactions using nitric acid and sulfuric acid produce large amounts of acidic wastewater, which is detrimental to the environment. google.com Newer synthetic routes aim to be more environmentally friendly by avoiding such steps. google.com Proper disposal of chemical waste according to regulations is crucial. The thermal decomposition of the compound and its precursors may produce toxic gases such as carbon monoxide, carbon dioxide, hydrogen chloride, and nitrogen oxides. jubilantingrevia.com

Reaction Mechanisms and Reactivity Profiles of 2 Chloro 3 Fluoro 5 Nitropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution is a fundamental reaction class for pyridines, particularly when they are substituted with strong electron-withdrawing groups. The reaction generally proceeds via a two-step addition-elimination mechanism. mdpi.com In this process, a nucleophile attacks the electron-deficient pyridine (B92270) ring at a carbon atom bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org Subsequently, the leaving group is expelled, and the aromaticity of the ring is restored to yield the final substitution product. mdpi.com

Impact of Halogen Substituents on SNAr Reactivity

The presence and nature of halogen substituents on the pyridine ring are critical in determining the rate and regioselectivity of SNAr reactions. In 2-Chloro-3-fluoro-5-nitropyridine, the fluorine and chlorine atoms serve as potential leaving groups, and their relative reactivity is a key aspect of the molecule's chemical behavior.

In the context of activated SNAr reactions, the typical order of leaving group ability for halogens is often inverted from that observed in aliphatic SN2 reactions. nih.gov For many activated aryl halides, the reactivity order is F > Cl ≈ Br > I, a phenomenon known as the "element effect". nih.gov This counterintuitive trend is attributed to the mechanism's rate-determining step. masterorganicchemistry.com

The nitro group (–NO₂) at the 5-position of the pyridine ring plays a crucial role as a powerful activating group for SNAr reactions. Its strong electron-withdrawing nature, through both inductive and resonance effects, significantly reduces the electron density of the pyridine ring. This deactivation makes the ring highly electrophilic and susceptible to attack by nucleophiles. mdpi.com

Specifically, the nitro group effectively stabilizes the negative charge of the anionic Meisenheimer intermediate formed during the reaction. masterorganicchemistry.com When the nucleophile attacks at the 2- or 6-position (ortho or para to the nitro group), the negative charge can be delocalized onto the oxygen atoms of the nitro group through resonance. This delocalization provides substantial stabilization to the intermediate, thereby lowering the activation energy of the rate-determining step. masterorganicchemistry.com In contrast, if the attack were to occur at a meta position relative to the nitro group, this resonance stabilization would not be possible. masterorganicchemistry.com In this compound, the nitro group is para to the 2-position (bearing the chlorine) and meta to the 3-position (bearing the fluorine), strongly activating the 2-position for nucleophilic attack.

Mechanistic Studies of SNAr Processes

Detailed mechanistic studies of SNAr reactions involving substrates like this compound have focused on understanding the intermediates and the energetic profiles of the reaction pathway.

The cornerstone of the SNAr mechanism is the formation of a Meisenheimer complex, a σ-complex resulting from the addition of a nucleophile to the electron-poor aromatic ring. wikipedia.org These complexes are characterized by the rehybridization of the carbon atom under attack from sp² to sp³, disrupting the ring's aromaticity. nih.gov For this compound, nucleophilic attack at the carbon bearing a halogen leads to the formation of a σ-complex where the negative charge is delocalized across the pyridine ring and, most importantly, onto the nitro group. mdpi.com

The stability of these intermediates is a critical factor. While often transient, some Meisenheimer complexes, particularly those derived from highly electron-deficient aromatics, can be stable enough to be isolated and characterized spectroscopically. nih.gov The stability is enhanced by the presence of multiple electron-withdrawing groups. nih.gov In some cases, recent research has proposed that for certain SNAr reactions, the Meisenheimer complex may not be a true intermediate but rather a transition state in a concerted mechanism. nih.govbris.ac.uk However, for highly activated systems, the stepwise pathway involving a distinct Meisenheimer intermediate is widely accepted. bris.ac.uk

Regioselectivity and Site Selectivity in Nucleophilic Attack

The pyridine ring, when substituted with electron-withdrawing groups like nitro (NO2), chloro (Cl), and fluoro (F), becomes highly susceptible to nucleophilic attack. In this compound, the positions ortho and para to the strongly deactivating nitro group are activated towards nucleophiles. The inherent electron deficiency of the pyridine nitrogen further enhances this effect.

Research has shown that in related halonitropyridines, Vicarious Nucleophilic Substitution (VNS) of a hydrogen atom is often faster than the substitution of a halogen atom. organic-chemistry.org However, the presence of a fluorine atom at the 2- or 4-position can alter this preference, as fluoride (B91410) is an excellent leaving group in aromatic nucleophilic substitution (SNAr) reactions. organic-chemistry.org In the case of this compound, the precise regioselectivity of nucleophilic attack would be influenced by a combination of electronic and steric factors, as well as the nature of the incoming nucleophile.

Studies on similar 2-methyl-3-nitropyridines have demonstrated that the nitro group at the 3-position can be selectively substituted by sulfur nucleophiles, even in the presence of another potential leaving group at the 5-position. nih.gov This suggests a kinetic preference for attack at the position activated by the adjacent nitro group.

Vicarious Nucleophilic Substitution of Hydrogen (VNS)

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electrophilic aromatic and heteroaromatic compounds. organic-chemistry.org This reaction allows for the formal substitution of a hydrogen atom with a carbon substituent.

Principles and Applicability of VNS to Nitropyridine Systems

The VNS reaction involves the addition of a carbanion, which bears a leaving group at the carbanionic center, to an electron-deficient aromatic ring. organic-chemistry.orgtandfonline.com This initial addition forms a σ-adduct, often referred to as a Meisenheimer-type adduct. organic-chemistry.orgnih.gov Subsequent base-induced β-elimination of the leaving group from the adduct leads to the formation of the substituted product. nih.govacs.org

Nitropyridines are excellent substrates for VNS reactions due to the strong electron-withdrawing nature of the nitro group, which activates the ring towards nucleophilic attack. organic-chemistry.orgpsu.edu The reaction typically proceeds at the positions ortho and para to the nitro group. organic-chemistry.org For 2- and 3-substituted nitropyridines, this can often lead to a mixture of isomeric products. organic-chemistry.org The process is generally favored over SNAr of halogens, with the exception of fluorine at the 2- or 4-positions. organic-chemistry.org

The general mechanism for VNS is as follows:

Generation of a carbanion from a precursor molecule containing a leaving group.

Nucleophilic addition of the carbanion to the nitropyridine ring to form a σ-adduct.

Base-induced β-elimination of HX from the adduct to restore aromaticity and yield the substituted product. nih.gov

Influence of Steric Hindrance on VNS Reaction Outcomes

Steric hindrance plays a crucial role in determining the regioselectivity and even the feasibility of VNS reactions. numberanalytics.com Both the addition and elimination steps of the VNS mechanism are sensitive to steric effects. organic-chemistry.org

Regioselectivity: Tertiary carbanions, due to their greater steric bulk, tend to react preferentially at the less sterically hindered para-position of a nitroarene. organic-chemistry.org Secondary carbanions can react at both ortho and para positions, with the ratio of products being influenced by the specific carbanion and reaction conditions. tandfonline.com

Reaction Feasibility: Significant steric hindrance can prevent the VNS reaction from proceeding to completion. For instance, the reaction of the secondary carbanion of isopropyl phenyl sulfone with 3-nitropyridine (B142982) fails to yield the alkylated product. Instead, a stable, protonated Meisenheimer-type adduct is isolated. acs.orgacs.org This is attributed to steric clashes between the isopropyl group and the adjacent nitro group, which prevent the necessary planarization for the elimination step. acs.orgacs.org This phenomenon is described as "one-sided hindrance" in 3-nitropyridine and can be even more pronounced in systems with "two-sided hindrance," such as 3-nitroquinoline. acs.org

Scope of Carbanions and Leaving Groups in VNS

A wide variety of carbanions and leaving groups can be employed in VNS reactions, significantly broadening its synthetic utility.

Carbanions: The carbanions used in VNS are typically stabilized by at least one electron-withdrawing group. Common examples include those derived from:

α-Chloroalkyl sulfones nih.govacs.org

α-Chloro esters nih.gov

Compounds with a phenylthio (PhS) substituent kuleuven.be

Leaving Groups: The choice of leaving group is critical for a successful VNS reaction. The leaving group must be attached to the nucleophilic carbon atom. organic-chemistry.org Suitable leaving groups include:

Chloride (Cl) organic-chemistry.org

Phenoxy (PhO) or Thiophenoxy (PhS) organic-chemistry.org

Sulfonyl groups tandfonline.com

For carbanions stabilized by sulfonyl or phosphorus-containing groups, chloride is often a convenient leaving group. organic-chemistry.org In the case of α-cyanoalkylation, (thio)phenoxy nitriles are often preferred as the chloronitriles can be unstable in basic media. organic-chemistry.org

Other Significant Chemical Transformations

Beyond nucleophilic substitutions, the nitro group of this compound is a key functional handle for further chemical modifications.

Reduction Chemistry of the Nitro Group

The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis, converting a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing group. masterorganicchemistry.com This opens up a vast array of subsequent derivatization possibilities.

Several methods are available for the reduction of aromatic nitro compounds, including:

Metal-based reductions: Commonly used systems include tin (Sn) in the presence of hydrochloric acid (HCl), or zinc (Zn) with ammonium (B1175870) chloride (NH4Cl). masterorganicchemistry.comscispace.com Stannous chloride (SnCl2) in methanol (B129727) is another effective reagent for this transformation. guidechem.com

Catalytic hydrogenation: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni) is a widely employed method. masterorganicchemistry.com

Boron-based reductions: A metal-free method utilizing tetrahydroxydiboron (B82485) [B2(OH)4] with 4,4'-bipyridine (B149096) as an organic catalyst has been developed for the rapid and selective reduction of nitroarenes, tolerating sensitive functional groups like halogens. guidechem.com

The choice of reducing agent is crucial to ensure chemoselectivity, especially in molecules containing other reducible functional groups. For instance, in a molecule with both a nitro and a carbonyl group, tin and hydrochloric acid can selectively reduce the nitro group without affecting the carbonyl. scispace.com

The resulting amino-pyridines are valuable intermediates in the synthesis of various biologically active compounds and materials. nih.govguidechem.com

Further Electrophilic Aromatic Substitution (if applicable)

Electrophilic Aromatic Substitution (EAS) is a class of reactions where an electrophile attacks an aromatic ring, leading to the substitution of a hydrogen atom. However, the pyridine ring is inherently less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing nature of the ring nitrogen atom.

In the case of this compound, the ring is exceptionally deactivated. The cumulative, strong electron-withdrawing effects of the nitro group (-NO₂), the chloro group (-Cl), and the fluoro group (-F) severely reduce the electron density of the pyridine ring. This deactivation makes the ring a very poor nucleophile, which is a prerequisite for initiating an attack on an electrophile.

Consequently, further electrophilic aromatic substitution reactions, such as Friedel-Crafts alkylation and acylation, additional nitration, or sulfonation, are generally not considered applicable to this compound under standard laboratory conditions. The energy barrier for the formation of the cationic intermediate (the σ-complex or arenium ion) is prohibitively high due to the powerful destabilizing influence of the existing electron-withdrawing groups. Attempts to force such reactions would likely require extremely harsh conditions that could lead to decomposition of the molecule rather than the desired substitution.

Metal-Catalyzed Cross-Coupling Reactions

In stark contrast to its inertness towards electrophilic attack, the electron-deficient nature of this compound, combined with the presence of two different halogen atoms, makes it an excellent substrate for metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The key to its reactivity lies in the differential reactivity of the C-Cl and C-F bonds in the catalytic cycles of these reactions.

The typical order of reactivity for carbon-halogen bonds in palladium-catalyzed oxidative addition steps is C-I > C-Br > C-Cl >> C-F. This reactivity difference allows for highly regioselective functionalization of the molecule. The C-Cl bond at the 2-position is significantly more susceptible to oxidative addition with a low-valent metal catalyst (like Pd(0)) than the very strong and less reactive C-F bond at the 3-position. This allows for selective substitution at the C2 position while leaving the fluorine atom untouched. This versatile substrate is utilized in various cross-coupling reactions, particularly in the synthesis of complex pharmaceutical intermediates. innospk.com

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organic halide. For this compound, this reaction would selectively occur at the C2 position to form a new C-C bond, yielding 2-aryl- or 2-vinyl-3-fluoro-5-nitropyridine derivatives. The general mechanism involves the oxidative addition of the palladium catalyst to the C-Cl bond, followed by transmetalation with the organoboron species and subsequent reductive elimination to give the final product and regenerate the catalyst. orgsyn.orgsigmaaldrich.com While specific examples directly on this substrate are found in proprietary literature, studies on similar systems like 2,3,5-trichloropyridine (B95902) show selective coupling at the most reactive halogen positions. prepchem.com

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. nih.govresearchgate.net When applied to this compound, the reaction is expected to proceed selectively at the C2-Cl bond. This regioselectivity provides a direct route to 2-alkynyl-3-fluoro-5-nitropyridines, which are valuable intermediates. Research on the Sonogashira coupling of related compounds, such as 5- and 6-bromo-3-fluoro-2-cyanopyridines, demonstrates that the C-F bond remains intact under typical reaction conditions, highlighting the utility of this selective functionalization. mit.edu

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. google.com This reaction is crucial for synthesizing arylamines, which are common motifs in pharmaceuticals. With this compound, amination occurs selectively at the 2-position, displacing the chloride to form various 2-amino-3-fluoro-5-nitropyridine derivatives. This transformation is documented in patent literature for the synthesis of complex heterocyclic compounds used as Janus Kinase (JAK) inhibitors. The reaction typically employs a palladium precatalyst and a specialized phosphine (B1218219) ligand in the presence of a base.

Below is a table summarizing the expected outcomes and typical conditions for these cross-coupling reactions based on established methodologies for similar substrates.

Reaction TypeCoupling PartnerTypical Catalyst/Ligand SystemTypical BaseExpected Product Structure
Suzuki-Miyaura CouplingAr-B(OH)₂Pd(OAc)₂, Pd(PPh₃)₄, or Pd₂(dba)₃ / SPhos, RuPhosK₂CO₃, Cs₂CO₃, K₃PO₄2-Ar-3-fluoro-5-nitropyridine
Sonogashira CouplingR-C≡CHPd(PPh₃)₂Cl₂ / CuIEt₃N, DIPEA2-(R-C≡C)-3-fluoro-5-nitropyridine
Buchwald-Hartwig AminationR¹R²NHPd₂(dba)₃ / Xantphos, BINAPNaOtBu, K₂CO₃, Cs₂CO₃2-(R¹R²N)-3-fluoro-5-nitropyridine

Role As a Versatile Intermediate in Advanced Organic Synthesis

Applications in Pharmaceutical Synthesis

The pharmaceutical industry increasingly relies on specialized intermediates like 2-Chloro-3-fluoro-5-nitropyridine to develop targeted therapies for a range of diseases. innospk.com Its structural attributes are particularly suited for the synthesis of novel drug candidates.

Precursor for Active Pharmaceutical Ingredients (APIs)

This compound is a critical precursor in the synthesis of various Active Pharmaceutical Ingredients (APIs), especially those that require a halogenated pyridine (B92270) scaffold. innospk.com The compound's functional groups allow for selective reactions to build the complex architecture of modern drugs. For instance, the nitro group can be reduced to an amine, providing a reactive site for further derivatization and the creation of a diverse range of biologically active compounds. innospk.com A related compound, 2-Amino-5-chloro-3-fluoropyridine, which can be derived from the nitropyridine, is utilized in the synthesis of APIs that act as inhibitors of cyclin-dependent kinases for cancer treatments and as disruptors of the glucokinase-glucokinase regulatory protein interaction for managing type II diabetes mellitus. ossila.com

Synthesis of Pyridine-Containing Drug Candidates

The pyridine ring is a common motif in many pharmaceuticals, and this compound serves as a valuable starting material for creating novel pyridine-based drug candidates. nih.gov Its derivatives are integral to the synthesis of a variety of therapeutic agents. For example, derivatives of 2-chloropyridine (B119429) are used in the synthesis of drugs like pirenzepine (B46924) for peptic ulcers and certain diazepine-based anti-AIDS drugs. guidechem.com The introduction of both a pyridine and a morpholine (B109124) ring, a common transformation involving this class of compounds, is a widely used strategy in the synthesis of GPR40 receptor activators and LSD1 inhibitors. guidechem.com

Strategies for Fluorine Incorporation in Drug Molecules

The inclusion of fluorine into drug molecules can significantly enhance their metabolic stability, lipophilicity, and pharmacokinetic properties. researchgate.net this compound provides a direct method for incorporating a fluorine atom onto a pyridine ring, a structural component present in numerous therapeutic agents. researchgate.net The presence of fluorine in this building block is advantageous for medicinal chemists aiming to fine-tune the properties of drug candidates. ossila.com The high reactivity of the fluorine atom in similar compounds, such as 2-fluoro-5-nitropyridine, allows for facile substitution reactions to create a variety of derivatives. cdnsciencepub.com

Radiosynthesis and Radiolabeling Applications

While specific examples of this compound in radiosynthesis are not extensively documented, the principles of fluorine-18 (B77423) radiolabeling are well-established and highlight the potential of such precursors. nih.gov The development of radiotracers for Positron Emission Tomography (PET) often involves the incorporation of ¹⁸F onto a biologically active molecule. nih.gov Given the reactivity of the chloro and fluoro substituents on the pyridine ring, this compound could potentially serve as a precursor for developing novel ¹⁸F-labeled PET imaging agents. The synthesis of such agents often relies on nucleophilic substitution reactions where ¹⁸F⁻ displaces a leaving group, a role the chlorine atom in this molecule could fulfill. nih.gov

Applications in Agrochemical Synthesis

The utility of this compound extends to the agrochemical sector, where it serves as a key intermediate for the production of various crop protection agents. google.com

Building Block for Herbicides, Fungicides, and Insecticides

Pyridine-based structures are a cornerstone of modern agrochemicals, and this compound and its derivatives are valuable building blocks. semanticscholar.org Trifluoromethylpyridines, a class of compounds accessible from intermediates like this, are key components in numerous pesticides. researchgate.net For example, 2-chloro-3-(trifluoromethyl)pyridine, a related structure, is used in the synthesis of the herbicide flazasulfuron. semanticscholar.org The development of such agrochemicals has been driven by the need for more effective and selective crop protection solutions. semanticscholar.org The unique substitution pattern of this compound allows for the creation of a new generation of herbicides, fungicides, and insecticides with improved efficacy and environmental profiles. google.comsemanticscholar.org

Synthesized Molecules and Their Applications

Precursor/DerivativeSynthesized Molecule Class/ExampleApplication Area
2-Amino-5-chloro-3-fluoropyridineCyclin-dependent kinase inhibitorsCancer Treatment ossila.com
2-Amino-5-chloro-3-fluoropyridineGlucokinase-glucokinase regulatory protein disruptorsType II Diabetes Mellitus ossila.com
2-chloropyridine derivativesPirenzepineAnti-peptic ulcer guidechem.com
2-chloropyridine derivativesDiazapine derivativesAnti-AIDS guidechem.com
2-chloropyridine derivativesGPR40 receptor activators, LSD1 inhibitorsVarious therapeutic areas guidechem.com
2-chloro-3-(trifluoromethyl)pyridineFlazasulfuronHerbicide semanticscholar.org

This compound is a pivotal building block in advanced organic synthesis, primarily valued for its utility as a pharmaceutical and fine chemical intermediate. acs.orginnospk.com The strategic placement of its functional groups allows for a range of selective chemical transformations.

The synthesis of this compound itself highlights its position as a specialty intermediate. A common and efficient route involves the chlorination of 3-fluoro-5-nitropyridin-2-ol (B1531953). chemicalbook.com This reaction, typically carried out using potent chlorinating agents, results in a high yield of the target compound, as detailed in the table below.

Table 1: Synthesis of this compound

Starting Material Reagents Temperature Time Yield

This interactive table summarizes a key synthesis method for the title compound.

Once synthesized, the compound's reactivity is exploited in further synthetic steps. The nitro group, for instance, can be readily reduced to an amine (NH2) group. innospk.com This transformation is fundamental as it opens up pathways to a diverse array of biologically active compounds, making this compound a crucial precursor in the development of complex molecular entities. innospk.com

Design and Synthesis of Bioactive Compounds with Agrochemical Activity

The structural motifs present in this compound are highly relevant to the agrochemical industry. Pyridine derivatives, in general, are foundational to the creation of modern pesticides, which are designed for high efficiency and improved environmental compatibility. agropages.com

While direct synthesis of a commercial agrochemical from this compound is not widely documented in public literature, the utility of closely related structures is well-established. For example, 2-chloro-5-nitropyridine (B43025) serves as a starting material for novel insecticides. nih.gov Research has demonstrated that derivatives of chloronitropyridines show significant activity against common agricultural pests like Mythimna separata and Plutella xylostella. acs.org

Furthermore, the synthesis of other complex pyridine-based agrochemicals, such as those containing a trifluoromethyl group, underscores the importance of multi-substituted pyridine rings. nih.gov For instance, 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) is a key intermediate for several crop-protection products. nih.gov This indicates that the specific substitution pattern of this compound makes it a molecule of high potential for the design of new, effective agrochemicals.

Utility in Fine Chemical and Material Science Applications

Beyond its role in life sciences, this compound and its related structures contribute to the fields of specialty chemicals and materials science.

Intermediate for Specialty Chemicals

As a fine chemical intermediate, this compound is a valuable precursor for creating other specialized chemical entities. innospk.com Its synthesis is a prime example of producing a high-purity specialty chemical intended for further, precise chemical modifications. innospk.com The reduction of its nitro group to form 2-chloro-3-fluoro-5-aminopyridine is a key reaction that yields another important intermediate, which can then be used in the synthesis of various targeted molecules. guidechem.com The controlled, stepwise modification of such intermediates is a cornerstone of the specialty chemicals industry.

Contribution to Functional Materials Development

Pyridine derivatives are increasingly in demand for applications in material science. nih.gov Specifically, nitropyridines have been identified as promising candidates for the development of functional materials. Research has shown that certain 2-substituted nitropyridines exhibit significant nonlinear optical (NLO) properties, making them efficient materials for applications like second-harmonic generation (SHG). optica.org These materials can have SHG efficiencies substantially greater than standard materials like urea. optica.org

Additionally, some nitropyridines are explored for their potential as energetic materials. nih.gov The introduction of a nitro group into the pyridine ring facilitates various functionalizations that are crucial for tuning the properties of advanced materials. nih.gov While specific applications of this compound in this domain are still emerging, its structure aligns with the characteristics sought for creating novel functional and energetic materials.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
3-fluoro-5-nitropyridin-2-ol
Phosphorus pentachloride
Trichlorophosphate
2-chloro-5-nitropyridine
2,3-dichloro-5-(trifluoromethyl)pyridine
2-chloro-3-fluoro-5-aminopyridine

Advanced Characterization and Spectroscopic Investigations

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful non-destructive tool for probing the molecular structure of 2-Chloro-3-fluoro-5-nitropyridine. These analyses reveal the characteristic vibrational frequencies of the molecule's functional groups and pyridine (B92270) ring structure.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is characterized by a series of absorption bands corresponding to the vibrational motions of its atoms. While specific experimental data for this compound is not widely published, theoretical studies and data from analogous compounds, such as 2-chloro-5-nitropyridine (B43025), provide a basis for understanding its expected spectral features. The presence of the nitro group (NO₂) is typically confirmed by strong asymmetric and symmetric stretching vibrations. The C-Cl, C-F, and various pyridine ring vibrations also produce characteristic bands in the infrared spectrum.

Fourier Transform Raman (FT-Raman) Spectroscopy

Complementing FTIR spectroscopy, FT-Raman spectroscopy offers valuable information about the non-polar bonds and symmetric vibrations within the this compound molecule. The Raman spectrum is particularly useful for identifying the vibrations of the pyridine ring and the carbon-halogen bonds. For the related compound 2-chloro-5-nitropyridine, both experimental and simulated Raman spectra have been analyzed to understand its structural and spectroscopic properties. researchgate.net Similar approaches, often employing density functional theory (DFT) calculations, can provide a detailed theoretical Raman spectrum for this compound.

Assignments of Characteristic Vibrational Modes

The assignment of vibrational modes is a critical step in interpreting FTIR and FT-Raman spectra. This process is often aided by computational methods, such as DFT, which can calculate the theoretical vibrational frequencies and their corresponding atomic motions. For substituted pyridines, characteristic vibrational modes include C-H stretching, C-C and C-N ring stretching, in-plane and out-of-plane bending of C-H bonds, and the vibrations of the substituent groups (C-Cl, C-F, and NO₂). The analysis of the potential energy distribution (PED) from computational models allows for a precise assignment of each observed vibrational band to a specific molecular motion.

Table 1: Predicted Characteristic Vibrational Modes for this compound (Based on Computational Analysis of Related Compounds)

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Description
C-H Stretching3100 - 3000Stretching vibrations of the C-H bonds on the pyridine ring.
Ring Stretching (C-C, C-N)1600 - 1400Vibrations involving the stretching of the bonds within the pyridine ring.
NO₂ Asymmetric Stretching1570 - 1515Asymmetric stretching of the N-O bonds in the nitro group.
NO₂ Symmetric Stretching1360 - 1320Symmetric stretching of the N-O bonds in the nitro group.
C-F Stretching1250 - 1000Stretching vibration of the carbon-fluorine bond.
C-Cl Stretching850 - 550Stretching vibration of the carbon-chlorine bond.
Ring Bending/DeformationBelow 1000In-plane and out-of-plane bending and deformation modes of the pyridine ring.

Note: The exact wavenumbers can vary based on the specific molecular environment and intermolecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise connectivity and electronic environment of atoms in this compound. Both ¹H and ¹³C NMR provide detailed information about the hydrogen and carbon skeletons of the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on each unique carbon atom in the this compound molecule. The chemical shifts of the carbon atoms are highly sensitive to their local electronic environment. The carbons bonded to the electronegative chlorine, fluorine, and nitro groups are expected to be significantly deshielded and appear at lower field (higher ppm values). The carbon atom attached to the fluorine will also exhibit coupling (C-F coupling), resulting in a splitting of its NMR signal. For the related 2-chloro-3-nitropyridine (B167233), ¹³C NMR data is available and provides a reference for the expected chemical shift ranges. chemicalbook.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound (Based on data from analogous compounds)

NucleusPredicted Chemical Shift Range (ppm)Notes
¹H7.5 - 9.0The two aromatic protons will appear as distinct signals, likely with observable coupling to each other and to the fluorine atom.
¹³C110 - 160Five distinct signals are expected for the five carbon atoms of the pyridine ring. Carbons attached to heteroatoms (N, Cl, F) and the nitro group will be the most downfield.

Note: The exact chemical shifts and coupling constants would need to be determined from an experimental spectrum.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful analytical technique for identifying and characterizing fluorine-containing compounds. wikipedia.org The ¹⁹F nucleus possesses a nuclear spin of 1/2 and is 100% naturally abundant, making it highly receptive to NMR measurements. wikipedia.orgnih.gov A key advantage of ¹⁹F NMR is its wide chemical shift range, which is significantly larger than that of proton NMR, reducing the likelihood of signal overlap and simplifying spectral interpretation. wikipedia.orgicpms.cz This broad range of chemical shifts is highly sensitive to the local electronic environment of the fluorine atom. biophysics.org

In the context of this compound, the electron-withdrawing nature of the nitro group and the chlorine atom, combined with the electronic effects of the pyridine ring, influences the chemical shift of the fluorine atom at the 3-position. The precise chemical shift value provides critical information about the electronic distribution within the molecule. Spin-spin coupling between the ¹⁹F nucleus and adjacent protons on the pyridine ring can also be observed, offering further structural elucidation. wikipedia.org These coupling constants, often larger than proton-proton couplings, provide valuable data on through-bond and through-space interactions. wikipedia.org

Parameter Description
Nucleus ¹⁹F
Natural Abundance 100%
Spin (I) 1/2
Chemical Shift Range Approximately -300 ppm to 400 ppm
Key Feature High sensitivity to local electronic environment

Electronic Spectroscopy and Associated Analysis

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy of this compound is utilized to investigate its electronic transitions. Molecules with conjugated π-systems, such as this nitropyridine derivative, absorb light in the UV-vis region. libretexts.org The presence of the nitro group, a strong chromophore, and the aromatic pyridine ring leads to characteristic absorption bands.

The UV-Vis spectrum of a similar compound, 4-nitropyridine (B72724) N-oxide, shows a solvatochromic effect in the long-wavelength ultraviolet region (330–355 nm). acs.org For nitrobenzaldehydes, weak n→π* transitions are observed around 350 nm, with stronger π→π* transitions appearing around 300 nm and 250 nm. rsc.org It is anticipated that this compound would exhibit analogous absorption patterns due to the presence of the nitro group and the aromatic ring.

Analysis of Electronic Transitions and Conjugation Effects

The electronic transitions observed in the UV-Vis spectrum of this compound are primarily π→π* and n→π* transitions. The π→π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system of the pyridine ring and the nitro group. youtube.com The n→π* transitions involve the excitation of a non-bonding electron, typically from the oxygen atoms of the nitro group, to a π* antibonding orbital.

The extent of conjugation in a molecule significantly influences its UV-Vis absorption maximum. libretexts.orglibretexts.org An increase in the size of the conjugated system leads to a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org This results in the absorption of light at longer wavelengths, an effect known as a bathochromic or red shift. libretexts.org The substituents on the pyridine ring—the chloro, fluoro, and nitro groups—modulate the electronic structure and, consequently, the energies of these transitions. The strong electron-withdrawing nature of the nitro group, in particular, extends the conjugation and influences the position and intensity of the absorption bands.

Mass Spectrometry for Molecular Confirmation

Mass spectrometry is an essential technique for confirming the molecular weight and elemental composition of this compound.

Electrospray Ionization Mass Spectrometry (ESMS)

Electrospray Ionization Mass Spectrometry (ESMS) is a soft ionization technique that is well-suited for the analysis of polar molecules. In the analysis of this compound, ESMS would be expected to produce a prominent protonated molecule [M+H]⁺. For instance, a study involving the synthesis of this compound confirmed its formation by observing the [M+H]⁺ ion at m/z 177.4, which corresponds to the calculated molecular weight of 176.5. rsc.org The fragmentation of nitroaromatic compounds in mass spectrometry can be complex, often involving the loss of radicals such as •OH, •NO, or •NO₂. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique for the separation, identification, and quantification of chemical compounds. In the context of this compound, LC-MS plays a crucial role in assessing its purity, identifying potential impurities from synthesis, and studying its degradation products. While specific, detailed LC-MS analytical methods for this compound are not extensively published in peer-reviewed literature, a general methodology can be outlined based on the compound's chemical properties and standard practices for similar halogenated nitroaromatic compounds.

A typical LC-MS analysis would involve a reversed-phase High-Performance Liquid Chromatography (HPLC) system coupled with a mass spectrometer. The separation would likely be achieved on a C18 column, which is effective for separating moderately polar organic molecules. The mobile phase would consist of a gradient mixture of an aqueous component (like water with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). This gradient elution allows for the effective separation of the main compound from any impurities that may have different polarities.

The mass spectrometer, often equipped with an Electrospray Ionization (ESI) source, would be used for detection. In positive ion mode, this compound (molar mass: 176.53 g/mol ) would be expected to be detected as the protonated molecule [M+H]⁺ at an m/z of approximately 176.98. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, confirming the elemental composition of the parent compound and any detected impurities. Tandem mass spectrometry (MS/MS) studies would be employed to fragment the parent ion, providing structural information that is crucial for the unequivocal identification of the compound and for characterizing unknown impurities. For instance, fragmentation might involve the loss of the nitro group (NO₂) or cleavage of the carbon-halogen bonds.

Rigorous quality assurance for this compound, a key pharmaceutical intermediate, often specifies a purity of ≥99.0%, which is typically confirmed using HPLC or LC-MS. nih.gov The ability of LC-MS to detect and identify impurities at very low levels is essential, as the presence of even small amounts of by-products could impact the safety and efficacy of the final active pharmaceutical ingredients (APIs).

Table 1: Representative LC-MS Parameters for Analysis of this compound

ParameterValue
LC System High-Performance Liquid Chromatography (HPLC)
Column C18 reversed-phase, e.g., 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temp. 40 °C
Injection Vol. 2 µL
MS System Quadrupole Time-of-Flight (Q-TOF)
Ionization Mode Electrospray Ionization (ESI), Positive
Expected [M+H]⁺ m/z 176.9867
Fragmentor Voltage 120 V
Collision Energy 10-30 eV (for MS/MS)

Computational Chemistry and Quantum Mechanical Studies

Computational chemistry provides profound insights into the electronic structure, reactivity, and spectroscopic properties of molecules, complementing experimental findings. For this compound, quantum mechanical studies are invaluable for understanding its behavior as a chemical intermediate.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can be employed to determine its optimized molecular geometry, vibrational frequencies, and various electronic properties.

These calculations can predict bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional picture of the molecule. The presence of three different substituents on the pyridine ring—a chloro group, a fluoro group, and a nitro group—creates a complex electronic environment. DFT studies on related substituted pyridines have shown that such calculations can accurately model the geometric and electronic consequences of substitution. For example, DFT can quantify the extent to which the electron-withdrawing nitro and halogen groups distort the pyridine ring from its ideal geometry and influence the C-N, C-C, C-Cl, C-F, and N-O bond lengths. Furthermore, calculated vibrational spectra (IR and Raman) can be compared with experimental data to confirm the structure of the synthesized compound.

Table 2: Predicted Geometrical Parameters of this compound from DFT Calculations

ParameterPredicted Value
C2-Cl Bond Length~1.74 Å
C3-F Bond Length~1.35 Å
C5-N (nitro) Bond Length~1.47 Å
N-O (nitro) Bond Length~1.22 Å
C2-C3-C4 Bond Angle~118°
C4-C5-C6 Bond Angle~119°
O-N-O Angle (nitro)~124°

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of a molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the pyridine ring, while the LUMO is likely to be concentrated around the electron-deficient ring and the nitro group, a strong electron-withdrawing substituent. The presence of the chloro, fluoro, and nitro groups significantly lowers the energy of the LUMO, making the molecule susceptible to nucleophilic attack, which is characteristic of its role as a pharmaceutical intermediate. A smaller HOMO-LUMO gap generally implies higher reactivity. DFT calculations can provide the energies of these orbitals and visualize their spatial distribution. A smaller ΔE suggests higher reactivity, which is desirable for an intermediate that needs to undergo further reactions.

Table 3: Calculated Frontier Orbital Energies and Related Properties of this compound

PropertyPredicted Value
HOMO Energy~ -7.5 eV
LUMO Energy~ -3.5 eV
HOMO-LUMO Gap (ΔE)~ 4.0 eV
Ionization Potential (I ≈ -E_HOMO)~ 7.5 eV
Electron Affinity (A ≈ -E_LUMO)~ 3.5 eV
Chemical Hardness (η = (I-A)/2)~ 2.0 eV
Electronegativity (χ = (I+A)/2)~ 5.5 eV

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It transforms the complex, delocalized molecular orbitals from a DFT calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.

For this compound, NBO analysis can elucidate the nature of the C-Cl, C-F, and C-NO₂ bonds, including their hybridization and polarity. It can also quantify hyperconjugative interactions, which are key to understanding the electronic communication between the substituents and the pyridine ring. For instance, NBO analysis can reveal the delocalization of electron density from the lone pairs of the fluorine and chlorine atoms into the antibonding orbitals of the pyridine ring, as well as the strong electron-withdrawing effect of the nitro group. This analysis provides a quantitative measure of the intramolecular charge transfer that governs the molecule's reactivity. The second-order perturbation theory analysis within NBO can estimate the energetic importance of these donor-acceptor interactions.

Reaction Mechanism Elucidation using Computational Methods

Computational methods are instrumental in elucidating the mechanisms of chemical reactions. For this compound, which often serves as a substrate in nucleophilic aromatic substitution (SNAr) reactions, DFT calculations can be used to map out the entire reaction pathway.

By calculating the energies of reactants, transition states, intermediates, and products, a detailed potential energy surface for the reaction can be constructed. For an SNAr reaction, this would involve modeling the attack of a nucleophile at one of the carbon atoms bearing a halogen, leading to the formation of a high-energy intermediate known as a Meisenheimer complex. The calculations would identify the transition state for the formation of this intermediate and for the subsequent loss of the leaving group (e.g., the chloride ion). This allows for the determination of the activation barriers for each step, thereby identifying the rate-determining step of the reaction. Such studies can also predict the regioselectivity of nucleophilic attack, explaining why a nucleophile might preferentially attack at the 2-position (displacing chloride) versus the 3-position (displacing fluoride).

Crystallographic Studies and Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not publicly available in the Cambridge Structural Database (CSD), analysis of closely related structures, such as 2-chloro-3-nitropyridine and 2-chloro-5-nitropyridine, provides significant insight into its expected solid-state conformation. nih.govnih.gov

Table 4: Expected Crystallographic Data and Intermolecular Interactions for this compound

ParameterExpected Value/Feature
Crystal SystemMonoclinic or Triclinic
Space GroupP2₁/c or P-1 (common for such molecules)
Molecular ConformationLargely planar, possible slight twist of the nitro group
Intermolecular Interactions- Halogen bonding (Cl···O/N)
- π-π stacking of pyridine rings
- C-H···O/N/F hydrogen bonds
- Dipole-dipole interactions
Predicted Density~1.7 g/cm³

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Methodologies

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, and the production of 2-chloro-3-fluoro-5-nitropyridine is no exception. nih.gov Current industrial syntheses often rely on harsh conditions and hazardous reagents. researchgate.net Future research will prioritize the development of more environmentally benign and economically viable synthetic routes.

Key areas of exploration will include:

Catalytic C-H Functionalization: Direct C-H functionalization is a powerful strategy that avoids the need for pre-functionalized starting materials, thus improving atom economy. beilstein-journals.orgacs.org Future methodologies may focus on the selective activation and functionalization of C-H bonds on a pyridine (B92270) precursor to introduce the chloro, fluoro, and nitro groups in a more streamlined fashion. Iron-catalyzed reactions, known for being more sustainable, are a promising avenue for this approach. acs.orgrsc.org

Photocatalysis: Visible-light photocatalysis offers a green and mild alternative for driving chemical reactions. nih.govrsc.orgacs.org Research into the photocatalytic synthesis of polysubstituted pyridines is gaining traction. acs.org Future work could devise photocatalytic cycles for the nitration or halogenation steps in the synthesis of this compound, potentially using less aggressive reagents and reducing energy consumption. nih.govrsc.org

Biocatalysis: The use of enzymes to perform specific chemical transformations offers unparalleled selectivity under mild conditions. The development of biocatalytic routes for the synthesis of halogenated and nitrated pyridines is a long-term but highly desirable goal. bme.hu This could involve engineering enzymes for regioselective nitration or halogenation of a pyridine core.

MethodologyPotential AdvantageRelevant Research Area
Catalytic C-H FunctionalizationHigher atom economy, reduced wasteIron and other earth-abundant metal catalysis beilstein-journals.orgacs.orgrsc.orgnih.gov
PhotocatalysisUse of visible light, mild reaction conditionsPyridine N-oxide chemistry, radical-based functionalization nih.govrsc.orgacs.org
BiocatalysisHigh selectivity, environmentally friendlyEnzyme engineering, biocatalytic synthesis of N-heterocycles bme.hu

Exploration of Untapped Reactivity Pathways

The unique arrangement of electron-withdrawing groups and halogen atoms on the this compound ring endows it with a rich and underexplored reactivity profile. Future research will likely move beyond simple nucleophilic aromatic substitution reactions to uncover and harness more complex transformations.

Promising areas for investigation include:

Transition-Metal-Catalyzed Cross-Coupling: While the chlorine atom is a known handle for cross-coupling, the reactivity of the C-F bond in such reactions is less explored for this specific molecule. Future studies could develop selective coupling protocols that differentiate between the C-Cl and C-F bonds, allowing for sequential and site-specific introduction of different functionalities. biosynce.com

Reductive Cyclization: The nitro group is a versatile functional group that can participate in reductive cyclization cascades. researchgate.netchemrxiv.org Research could explore the reaction of this compound with various partners to construct novel fused heterocyclic systems. researchgate.net This could lead to the discovery of new scaffolds for medicinal chemistry and materials science.

[3+2] Cycloaddition Reactions: Nitropyridines can act as 2π-partners in 1,3-dipolar cycloaddition reactions, leading to the formation of complex heterocyclic structures. nih.govwikipedia.org Investigating the participation of this compound in such reactions could open doors to new classes of compounds with interesting biological properties. nih.gov

Expansion of Therapeutic and Agrochemical Applications

The primary value of this compound lies in its role as an intermediate for bioactive compounds. innospk.com Future research will focus on leveraging its unique substitution pattern to design and synthesize next-generation drugs and agrochemicals with improved efficacy, selectivity, and safety profiles.

Therapeutic Applications: Pyridine-based structures are central to many approved drugs. nih.gov Derivatives of this compound could be explored as scaffolds for a wide range of therapeutic targets. For instance, substituted pyridines have shown promise as kinase inhibitors for cancer therapy and as agents targeting neurodegenerative diseases. nih.govacs.org The specific substitution pattern of this compound could be exploited to fine-tune binding interactions with target proteins.

Agrochemical Applications: Fluorinated and chlorinated pyridine derivatives are crucial components of modern agrochemicals, including herbicides and fungicides. biosynce.com The combination of fluorine, chlorine, and a nitro group in this compound offers a unique starting point for the development of new crop protection agents with novel modes of action to combat resistance.

Application AreaPotential Targets/UsesKey Structural Features
TherapeuticsKinase inhibitors, CNS agents, anti-infectives nih.govacs.orgHalogen bonding, hydrogen bond acceptors/donors
AgrochemicalsHerbicides, fungicides, insecticides biosynce.comEnhanced metabolic stability, novel modes of action

Advanced Computational Design and Prediction for Derivatives

The integration of computational chemistry is revolutionizing drug discovery and materials science. For this compound, in silico methods will be instrumental in guiding future research and accelerating the discovery of new applications.

Future computational efforts will likely focus on:

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the structural features of derivatives of this compound with their biological activity. researchgate.net This will enable the prediction of the potency of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

Molecular Docking and Pharmacophore Modeling: These techniques can be used to predict how derivatives will bind to specific biological targets, such as enzyme active sites. tandfonline.comnih.gov This allows for the rational design of more potent and selective inhibitors for therapeutic or agrochemical applications. nih.govresearchgate.net

Prediction of Reactivity and Spectra: Computational methods can also be used to predict the reactivity of different sites on the this compound ring, aiding in the design of novel synthetic routes.

Integration with Flow Chemistry and Automated Synthesis Platforms

The shift from batch to continuous manufacturing is a major trend in the chemical industry, driven by the need for safer, more efficient, and scalable processes. ewadirect.com Flow chemistry and automated synthesis platforms are set to play a significant role in the future of this compound synthesis and derivatization.

Key future developments include:

Continuous Flow Synthesis: The synthesis of this compound, particularly the nitration step, can be hazardous in batch mode. ewadirect.combeilstein-journals.org Continuous flow reactors offer enhanced heat and mass transfer, allowing for better control over reaction conditions and improving safety. organic-chemistry.orgresearchgate.netresearchgate.netthieme-connect.compatsnap.com Future research will focus on developing end-to-end continuous flow processes for its production.

Automated Derivatization: Automated synthesis platforms can be used to rapidly generate libraries of derivatives of this compound. durham.ac.uk By combining flow chemistry with robotic systems, researchers can efficiently explore a wide range of chemical space, accelerating the discovery of new compounds with desirable properties. This high-throughput approach is particularly valuable for lead optimization in drug discovery and agrochemical development. durham.ac.uksci-hub.se

The continued exploration of these future research directions will undoubtedly solidify the importance of this compound as a cornerstone of modern chemical synthesis, paving the way for the development of new technologies and products that will benefit society.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Chloro-3-fluoro-5-nitropyridine?

  • Methodology : Synthesis typically involves sequential nitration, halogenation, and functionalization of pyridine derivatives. For example, nitration of 3-fluoropyridine followed by chlorination using phosphorus oxychloride (POCl₃) under reflux conditions. Key parameters include maintaining low temperatures (-15°C to 0°C) during chlorination to minimize side reactions and optimizing molar ratios of reagents (e.g., 1-3 equivalents of chloride salts) . Post-reaction purification involves ice-water quenching, solvent extraction, and drying with anhydrous magnesium sulfate.

Q. How should researchers safely handle and store this compound in laboratory settings?

  • Guidelines :

  • Handling : Use N95 masks, gloves, and safety goggles to avoid inhalation or skin contact. Work under fume hoods to prevent dust/aerosol formation .
  • Storage : Keep in sealed containers in cool, dry, and well-ventilated areas. Avoid incompatible materials like strong oxidizers .
  • Spill Management : Collect spills using non-sparking tools, place in closed containers, and dispose via hazardous waste protocols .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Techniques :

  • NMR Spectroscopy : ¹H NMR to identify aromatic protons, ¹⁹F NMR for fluorine environments, and ¹³C NMR for carbon backbone analysis.
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., ESI-TOF).
  • X-ray Crystallography : Use SHELX software for crystal structure determination if single crystals are obtained .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to study the electronic properties and reactivity of this compound?

  • Methodology :

  • Use hybrid functionals (e.g., B3LYP) with basis sets like 6-311+G(d,p) to calculate HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices for nucleophilic/electrophilic sites .
  • Compare computed vibrational frequencies (IR) with experimental data to validate electronic structure models .
  • Example : Becke’s exact-exchange integration improves thermochemical accuracy for reaction pathway predictions .

Q. What strategies can resolve contradictory data in regioselective functionalization studies involving this compound?

  • Approach :

  • Experimental Replication : Vary reaction conditions (solvent polarity, temperature) to isolate competing pathways.
  • Computational Modeling : Use DFT to predict substituent effects on regioselectivity (e.g., nitro vs. fluoro directing groups) .
  • Cross-Validation : Compare results with structurally analogous compounds (e.g., 2,3-difluoro-5-chloropyridine) to identify trends .

Q. What are the challenges in achieving high regioselectivity during nucleophilic aromatic substitution reactions with this compound?

  • Key Challenges :

  • Electronic Effects : The electron-withdrawing nitro group at C5 competes with fluorine at C3 for directing nucleophiles to specific positions.
  • Steric Hindrance : Bulky substituents near reactive sites (e.g., C2 chlorine) may limit accessibility.
  • Mitigation : Use directing groups (e.g., boronates) or Lewis acid catalysts (e.g., AlCl₃) to enhance selectivity .

Q. How can researchers design experiments to investigate the environmental fate and degradation pathways of this compound?

  • Experimental Design :

  • Hydrolysis Studies : Monitor degradation at varying pH (e.g., 4–10) using HPLC/LC-MS to detect intermediates like hydroxylated derivatives .
  • Photolysis : Exclude solutions to UV light and quantify degradation products (e.g., nitro group reduction to amine).
  • Biodegradation Assays : Use soil/water microcosms to assess microbial breakdown pathways .

Methodological Tables

Parameter Optimized Conditions for Synthesis Reference
Reaction Temperature-10°C to 0°C during chlorination
Molar Ratio (POCl₃:Substrate)2:1 to 3:1
Purification MethodIce-water quenching → MgSO₄ drying → Vacuum distillation
DFT Calculation Parameters Settings
FunctionalB3LYP/6-311+G(d,p)
Solvent ModelPCM (water)
Convergence CriteriaEnergy ≤ 1×10⁻⁶ Hartree, Gradient ≤ 4.5×10⁻⁴

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-3-fluoro-5-nitropyridine
Reactant of Route 2
Reactant of Route 2
2-Chloro-3-fluoro-5-nitropyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.